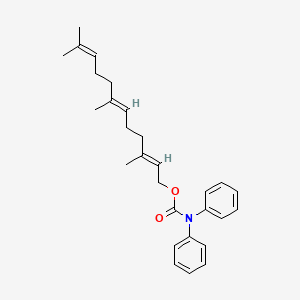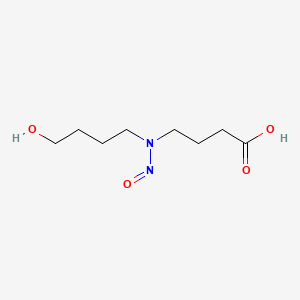
Nonyl boric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl boric acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups this compound, specifically, has a nonyl group (a nine-carbon alkyl chain) attached to the boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonyl boric acid can be synthesized through the reaction of nonyl alcohol with boric acid. The reaction typically involves the dehydration of boric acid with the alcohol under acidic conditions. The general reaction is as follows: [ \text{B(OH)}_3 + 3 \text{ROH} \rightarrow \text{B(OR)}_3 + 3 \text{H}_2\text{O} ] where R represents the nonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of borate esters as intermediates. These esters are formed by the reaction of boric acid with nonyl alcohol, followed by hydrolysis to yield the desired boronic acid. The process is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Nonyl boric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form borate esters.
Reduction: It can be reduced to form boranes.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Borate esters.
Reduction: Boranes.
Substitution: Various substituted boronic acids.
Applications De Recherche Scientifique
Nonyl boric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: this compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the production of polymers, adhesives, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of nonyl boric acid involves its interaction with various molecular targets. It acts as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to form stable complexes with various biomolecules, influencing their activity and function. In biological systems, this compound can inhibit the formation of biofilms and the transformation of fungal hyphae, making it a potential antifungal agent.
Comparaison Avec Des Composés Similaires
Phenyl Boric Acid: Contains a phenyl group attached to the boron atom. It is commonly used in organic synthesis and as a reagent in Suzuki coupling reactions.
Methyl Boric Acid: Contains a methyl group attached to the boron atom. It is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Uniqueness of Nonyl Boric Acid: The presence of the nonyl group in this compound imparts unique hydrophobic properties, making it suitable for applications in non-polar environments
Propriétés
Numéro CAS |
74195-77-0 |
|---|---|
Formule moléculaire |
C9H21BO3 |
Poids moléculaire |
188.07 g/mol |
Nom IUPAC |
nonoxyboronic acid |
InChI |
InChI=1S/C9H21BO3/c1-2-3-4-5-6-7-8-9-13-10(11)12/h11-12H,2-9H2,1H3 |
Clé InChI |
BRCSSEXPXACJJV-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)OCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


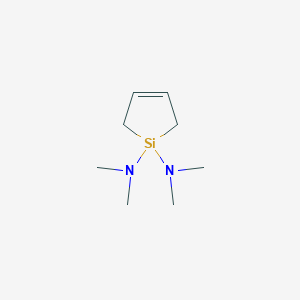
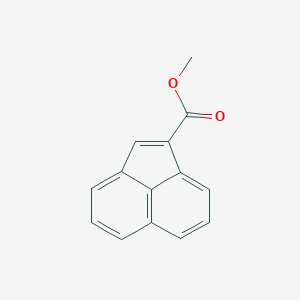
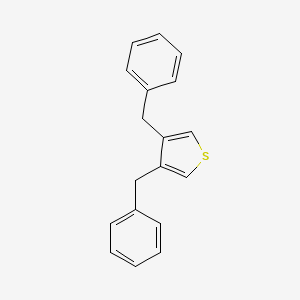
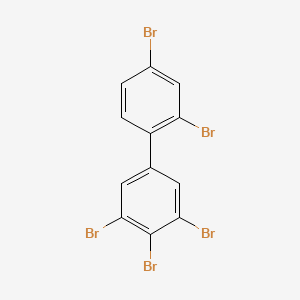
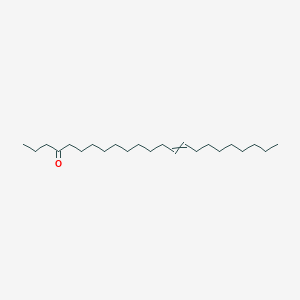


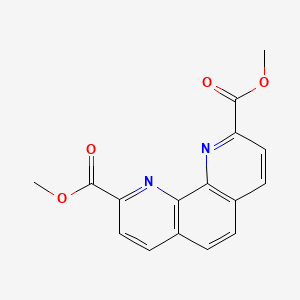
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)

